molecular formula C13H8Cl2INO B14242885 4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one CAS No. 500551-52-0

4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one

Cat. No.: B14242885
CAS No.: 500551-52-0
M. Wt: 392.02 g/mol
InChI Key: XZKNAYCCZGNTLP-UHFFFAOYSA-N
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Description

4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one is a synthetic organic compound characterized by its unique structure, which includes chloro, anilino, and iodo substituents on a cyclohexadienone ring

Preparation Methods

The synthesis of 4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with an appropriate aldehyde under acidic conditions to form the Schiff base, followed by iodination and cyclization to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one include:

Properties

CAS No.

500551-52-0

Molecular Formula

C13H8Cl2INO

Molecular Weight

392.02 g/mol

IUPAC Name

4-chloro-2-[(4-chlorophenyl)iminomethyl]-6-iodophenol

InChI

InChI=1S/C13H8Cl2INO/c14-9-1-3-11(4-2-9)17-7-8-5-10(15)6-12(16)13(8)18/h1-7,18H

InChI Key

XZKNAYCCZGNTLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)Cl)I)O)Cl

Origin of Product

United States

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